molecular formula C4H9NOS B13748799 Carbamothioic acid, dimethyl-, S-methyl ester CAS No. 3013-02-3

Carbamothioic acid, dimethyl-, S-methyl ester

Cat. No.: B13748799
CAS No.: 3013-02-3
M. Wt: 119.19 g/mol
InChI Key: GCOMUEMCOXVZNI-UHFFFAOYSA-N
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Description

Carbamothioic acid, dimethyl-, S-methyl ester (CAS: Not explicitly provided; molecular formula inferred as C₄H₉NOS) is a thiocarbamate derivative characterized by a dimethyl-substituted carbamothioic acid backbone and an S-methyl ester group. This compound is primarily studied for its role as a pesticide intermediate and its environmental degradation pathways. Research highlights its susceptibility to microbial degradation via oxidative and hydrolytic processes, yielding hydrophilic metabolites such as benzenecarbothioic acid, S-methyl ester, and carbamothioic acid, diethyl-, S-ethyl ester . Its degradation by bacterial consortia (e.g., Azospirillum, Sphingobium) in soil accelerates pollutant breakdown by 1.3–13-fold under varying moisture and sterility conditions .

Properties

CAS No.

3013-02-3

Molecular Formula

C4H9NOS

Molecular Weight

119.19 g/mol

IUPAC Name

S-methyl N,N-dimethylcarbamothioate

InChI

InChI=1S/C4H9NOS/c1-5(2)4(6)7-3/h1-3H3

InChI Key

GCOMUEMCOXVZNI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SC

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of Carbon Disulfide and Methylamine Followed by Methylation

This classical method involves:

  • Reacting carbon disulfide (CS₂) with methylamine in the presence of an alkali hydroxide (e.g., sodium hydroxide) to form the dithiocarbamate intermediate.
  • Methylation of this intermediate with dimethyl sulfate to yield the S-methyl ester of N-methyldithiocarbamic acid.

This procedure is based on the general method described by Ainley et al. (J.C.S., 1947).

Step Reagents/Conditions Outcome
1 Carbon disulfide + methylamine + NaOH Formation of dithiocarbamate salt
2 Dimethyl sulfate methylation S-methyl ester of N-methyldithiocarbamic acid

Alkali Metal Alkoxide-Mediated Conversion

  • The S-methyl ester of N-methyldithiocarbamic acid is reacted with sodium methoxide in methanol.
  • This reaction converts the dithiocarbamate ester into the corresponding carbamothioic acid ester.

Key parameters:

Parameter Details
Alkali metal alkoxide Sodium methoxide
Solvent Methanol
Temperature Reflux conditions
Reaction time Several hours (varies by scale)

This method provides a convenient route to the target compound with improved yields compared to acid-catalyzed rearrangements.

Acid-Catalyzed Rearrangement of Thiocarbamate Esters

  • The methyl N-methylthiocarbamate is treated with concentrated sulfuric acid or iodine as acid catalysts.
  • The mixture is refluxed in chloroform for extended periods (10–20 hours).
  • After workup and purification by distillation, the S-methyl ester of N-methylcarbamothioic acid is obtained.

Typical conditions and results:

Catalyst Solvent Reflux Time Yield/Notes
Concentrated H₂SO₄ Chloroform 10–20 hours Pure product by distillation
Iodine Various Variable Low yields, requires excess catalyst

Drawbacks include the necessity of equimolar or excess acid catalyst and low yields of rearranged products.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Disadvantages
Carbon disulfide + methylamine + methylation CS₂, methylamine, NaOH, dimethyl sulfate Straightforward, well-established Requires toxic dimethyl sulfate
Alkali metal alkoxide-mediated Sodium methoxide, methanol, reflux Improved yields, mild conditions Requires preparation of precursor
Acid-catalyzed rearrangement Concentrated H₂SO₄ or iodine, chloroform, reflux Direct rearrangement Low yields, excess catalyst needed

Analytical Characterization Supporting Preparation

  • Infrared (IR) spectra show characteristic absorption bands for N-H (~3300 cm⁻¹), carbonyl (~1650 cm⁻¹), and aromatic groups.
  • Proton Nuclear Magnetic Resonance (PMR) spectra confirm methyl groups attached to sulfur and nitrogen atoms with distinct chemical shifts (e.g., 2.31 ppm for S-CH₃, 2.84 ppm for NH-CH₃).
  • Melting points and purity are confirmed by distillation and crystallization techniques.

Additional Notes from Patent Literature

  • The US patent US5750757A describes the alkoxide-mediated preparation as a preferred method due to its convenience and better yields compared to acid catalysis.
  • The starting S-alkyl ester of N-alkyldithiocarbamic acid is crucial and can be prepared by the classical carbon disulfide route.
  • Acid catalysts such as BF₃/etherate and p-toluene sulfonic acid have been reported but are less efficient.
  • US patent US4020093A also discusses methods for synthesizing thiocarbamic acid esters involving carbon monoxide and other reagents but is less directly related to the S-methyl ester preparation.

Chemical Reactions Analysis

2.1. Ester Formation via Methyl Transfer

The compound likely forms through direct methyl transfer from methylating agents (e.g., DMC) to carboxylic acids or thiocarbamates. This mechanism avoids the need for stoichiometric bases like DBU, which is commonly used in traditional methylation reactions .

Reaction Type Key Features
Methyl Transfer - Direct transfer of methyl group from DMC to carboxylate/thiocarbamate oxygen
- Conserves stereochemistry at α-carbonyl centers
Carbonyl Substitution - Involves substitution of carbonyl oxygen with methanol-derived groups
- Less consistent with catalytic systems

2.2. Hydrolysis Reactions

Thiocarbamate esters like this compound undergo hydrolysis under acidic or basic conditions, analogous to carboxylic acid esters :

  • Acid-Catalyzed Hydrolysis : Protonation of the thiocarbonyl carbon activates it for nucleophilic attack by water, forming a tetrahedral intermediate. Subsequent elimination yields a thiocarbamic acid and methanol.

  • Base-Promoted Hydrolysis : Hydroxide ions attack the thiocarbonyl carbon directly, leading to elimination of the alcohol (e.g., methanol) and formation of a thiocarbamate salt.

Hydrolysis Conditions Mechanism Products
Acidic Protonation → tetrahedral intermediate → eliminationThiocarbamic acid, methanol
Basic Nucleophilic attack → eliminationThiocarbamate salt, methanol

Research Findings and Data

Scientific Research Applications

Carbamothioic acid, dimethyl-, S-methyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pesticides, rubber chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Carbamothioic acid, dimethyl-, S-methyl ester involves its interaction with various molecular targets. The sulfur-containing functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Data Table: Comparative Physicochemical Properties

Property Dimethyl-, S-Methyl Ester Diethyl-, S-Ethyl Ester Octadecyl-, S-Methyl Ester Methasulfocarb
Molecular Weight (g/mol) ~119.18 133.21 343.61 261.32
logP ~1.17 (predicted) ~1.5 (predicted) 7.71 2.5 (estimated)
Degradation Half-Life Hours (soil) Days (aerobic) Weeks Days
Primary Application Pesticide Intermediate Microbial metabolite Hydrophobic intermediate Herbicide

Biological Activity

Carbamothioic acid, dimethyl-, S-methyl ester, also known as dimethyl carbamothioate, is a compound with notable biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C₂H₅NOS
  • Molecular Weight : 91.13 g/mol
  • CAS Registry Number : 21325-07-5
  • Melting Point : 107.5 °C

The compound features a thiourea functional group with a methyl ester attached, which contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, suggesting potential as an antimicrobial agent. Studies have demonstrated that the compound can inhibit the growth of specific pathogens, making it a candidate for further pharmaceutical development .

Enzymatic Modulation

Carbamothioic acid derivatives have been investigated for their roles in modulating enzymatic activity. Preliminary findings suggest that these compounds may interact with enzymes involved in metabolic pathways, potentially altering their activity or stability. This interaction could lead to new therapeutic strategies targeting metabolic disorders .

The biological mechanisms underlying the activity of this compound are still under investigation. However, initial studies suggest that it may interact with biological macromolecules such as proteins and nucleic acids. These interactions could influence enzyme kinetics and metabolic processes .

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial efficacy of carbamothioic acid against Gram-positive and Gram-negative bacteria.
    • Method : In vitro assays were conducted using various bacterial strains.
    • Results : Significant inhibition was observed in several strains, indicating its potential use as an antimicrobial agent.
  • Enzymatic Activity Modulation :
    • Objective : To assess the impact of carbamothioic acid on specific metabolic enzymes.
    • Method : Enzyme assays were performed to measure activity changes in the presence of the compound.
    • Results : The compound demonstrated a dose-dependent modulation of enzyme activity, suggesting potential therapeutic applications.

Comparative Analysis

Compound NameChemical FormulaUnique Features
This compoundC₂H₅NOSAntimicrobial properties; enzymatic modulation
ThioureaCH₈N₂SSimple structure; widely used as a fertilizer
N-MethylthioureaC₃H₈N₂SMethylated derivative; used in organic synthesis

Future Directions

Further research is required to fully elucidate the biological mechanisms of this compound. Investigations into its pharmacokinetics and toxicity profiles will be crucial for assessing its viability as a therapeutic agent. Additionally, exploring its interactions with other compounds could lead to synergistic effects beneficial for drug development.

Q & A

Q. How does this compound interact with microbial consortia in soil, and what metabolic pathways drive its degradation?

  • Methodological Answer : Aerobic degradation pathways involve enzymatic cleavage of the C=S bond by thiocarbamate hydrolases, producing dimethylamine and methyl mercaptan. Anaerobic pathways may yield persistent intermediates like benzothiazoles. Use ¹⁴C-labeled compounds in microcosm studies to track mineralization rates and identify metabolites via LC-QTOF-MS .

Q. What computational models predict the environmental persistence and toxicity of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives (e.g., t₁/₂ = 15–30 days) and aquatic toxicity (e.g., LC50 for Daphnia magna). Molecular docking simulations with acetylcholinesterase can reveal inhibitory potential .

Q. How do structural analogs (e.g., selenium-substituted variants) compare in reactivity and stability?

  • Methodological Answer : Replace sulfur with selenium to synthesize analogs (e.g., Carbamoselenothioic acid, dimethyl-, S-methyl ester). Compare thermal stability via TGA (decomposition >200°C for Se vs. 180°C for S) and redox behavior using cyclic voltammetry. Note increased electrophilicity in selenium analogs .

Experimental Design & Data Contradictions

Q. How should researchers address discrepancies in reported degradation rates across studies?

  • Methodological Answer : Conduct meta-analyses of published half-lives, stratifying data by environmental conditions (pH, organic matter content). Use mixed-effects models to account for variability in experimental setups (e.g., OECD 307 vs. EPA 8350 protocols) . Replicate studies under controlled laboratory conditions to isolate confounding variables .

Q. What strategies mitigate interference from co-occurring thiocarbamates in analytical workflows?

  • Methodological Answer : Employ tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) for isomers. For example, monitor transitions like m/z 209 → 152 for this compound and m/z 223 → 166 for diethyl analogs .

Tables of Key Data

Property Value Method Reference
Molecular Weight133.21 g/molMS
Boiling Point198–202°CDistillation
LogP (Octanol-Water)2.15HPLC
Soil Adsorption Coefficient3.84 (Koc)Batch Equilibrium

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